tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate
Overview
Description
“tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives like “this compound” often starts from commercially available indoles . The Vilsmeier formylation of the indole at the 3-position gives a compound which is then converted to an N-Boc derivative. The aldehyde group of this derivative is reduced to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride to get another compound. Introduction of a formyl group into the 4-position of this compound is done by using n-BuLi as a base and DMF as an electrophile .Molecular Structure Analysis
The molecular formula of “this compound” is C14H14BrNO3 . Its average mass is 324.170 Da and its monoisotopic mass is 323.015686 Da .Chemical Reactions Analysis
Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi . They are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate is a valuable intermediate in the synthesis of various heterocyclic compounds. Zhang and Larock (2003) demonstrated its use in the synthesis of gamma-carboline derivatives, a class of compounds with diverse biological activities (Zhang & Larock, 2003). This process involves palladium-catalyzed intramolecular annulation, highlighting the compound's versatility in creating complex molecular architectures.
Applications in Oxidation Reactions
The compound also finds application in selective oxidation reactions. Shen et al. (2012) reported its use in the chemoselective aerobic oxidation of allylic and benzylic alcohols, leading to the production of α,β-unsaturated carbonyl compounds (Shen et al., 2012). This method provides a valuable tool for the efficient and selective transformation of alcohols in synthetic chemistry.
Role in the Synthesis of Spirocyclic Compounds
Hodges et al. (2004) explored its role in the synthesis of spirocyclic indoline lactones, compounds with potential pharmaceutical applications (Hodges, Wang, & Riley, 2004). This research demonstrates the utility of this compound in constructing spirocyclic frameworks, a structural motif common in many biologically active molecules.
Mechanism of Action
Target of Action
Tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to therapeutic effects .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known for their broad-spectrum biological activities , suggesting that they can have various effects at the molecular and cellular levels.
properties
IUPAC Name |
tert-butyl 3-bromo-4-formylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-10(15)12-9(8-17)5-4-6-11(12)16/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTUNHJGXRGWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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